molecular formula C12H16O B14835219 4-(Cyclopropylmethyl)-2-ethylphenol

4-(Cyclopropylmethyl)-2-ethylphenol

Cat. No.: B14835219
M. Wt: 176.25 g/mol
InChI Key: BKHATKGMYZDZAE-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-2-ethylphenol is an organic compound characterized by a phenol group substituted with a cyclopropylmethyl group at the 4-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-2-ethylphenol typically involves the alkylation of 2-ethylphenol with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-2-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclopropylmethyl-2-ethylcyclohexanol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Cyclopropylmethyl-2-ethylcyclohexanol.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

4-(Cyclopropylmethyl)-2-ethylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-2-ethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopropylmethyl)phenol: Lacks the ethyl group at the 2-position, which may affect its reactivity and biological activity.

    2-Ethylphenol: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.

    4-Methyl-2-ethylphenol: Substituted with a methyl group instead of a cyclopropylmethyl group, leading to variations in steric and electronic effects.

Uniqueness

4-(Cyclopropylmethyl)-2-ethylphenol is unique due to the presence of both the cyclopropylmethyl and ethyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-(cyclopropylmethyl)-2-ethylphenol

InChI

InChI=1S/C12H16O/c1-2-11-8-10(5-6-12(11)13)7-9-3-4-9/h5-6,8-9,13H,2-4,7H2,1H3

InChI Key

BKHATKGMYZDZAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CC2CC2)O

Origin of Product

United States

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